((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid
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Overview
Description
((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid is a complex organic compound known for its significant role in antiviral research. This compound is structurally characterized by a bromovinyl group attached to a pyrimidine ring, which is further connected to a furan ring and a phosphoryl group. Its unique structure allows it to interact with various biological molecules, making it a valuable subject in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrimidine Ring: This step involves the condensation of urea with β-ketoesters under acidic conditions to form the pyrimidine ring.
Introduction of the Bromovinyl Group: The bromovinyl group is introduced via a halogenation reaction, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group using phosphoryl chloride (POCl3) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromovinyl group, where nucleophiles like thiols or amines replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antiviral properties. It has shown efficacy against herpes simplex virus (HSV) and varicella-zoster virus (VZV) by inhibiting viral DNA synthesis .
Medicine
In medicine, this compound is explored as a potential therapeutic agent for viral infections. Its ability to selectively inhibit viral replication makes it a promising candidate for antiviral drug development .
Industry
In the industrial sector, this compound is used in the production of antiviral drugs. Its synthesis and modification are crucial steps in the development of effective antiviral therapies.
Mechanism of Action
The mechanism of action of ((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid involves the inhibition of viral DNA synthesis. The compound is phosphorylated by viral thymidine kinase to form its active triphosphate form, which then inhibits viral DNA polymerase . This inhibition prevents the replication of viral DNA, thereby reducing viral proliferation.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(2-Bromovinyl)-2′-deoxyuridine (BVDU): A potent antiviral agent with a similar mechanism of action.
5-Iodo-2′-deoxyuridine (IDU): Another antiviral compound that inhibits viral DNA synthesis but has different pharmacokinetic properties.
Uniqueness
((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid is unique due to its specific structure, which allows for selective inhibition of viral DNA polymerase. Unlike other similar compounds, it does not induce the production of oncogenic RNA viruses, making it a safer option for antiviral therapy .
Properties
CAS No. |
117707-11-6 |
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Molecular Formula |
C13H16BrN2O9P |
Molecular Weight |
455.15 g/mol |
IUPAC Name |
2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C13H16BrN2O9P/c14-2-1-7-4-16(13(21)15-12(7)20)10-3-8(17)9(25-10)5-24-26(22,23)6-11(18)19/h1-2,4,8-10,17H,3,5-6H2,(H,18,19)(H,22,23)(H,15,20,21)/b2-1+/t8-,9+,10+/m0/s1 |
InChI Key |
JDJMOQLTVZVNPL-HFVMFMDWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(CC(=O)O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(CC(=O)O)O)O |
Origin of Product |
United States |
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